molecular formula C13H15ClN2O3 B4935681 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine CAS No. 346691-34-7

1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine

Cat. No. B4935681
CAS RN: 346691-34-7
M. Wt: 282.72 g/mol
InChI Key: FWMDTGBFOQCZFU-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine, also known as CNB-001, is a novel compound that has gained attention in the field of neuroscience. It is a small molecule that has shown potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. CNB-001 has been shown to have neuroprotective properties, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine is not fully understood. However, it is believed that 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine exerts its neuroprotective effects by modulating multiple pathways involved in neurodegeneration, including oxidative stress, inflammation, and apoptosis. 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine has also been shown to enhance neuronal survival and promote neurite outgrowth.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are major contributors to neurodegeneration. 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine can also enhance mitochondrial function and promote the production of neurotrophic factors, which are essential for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine is also relatively easy to synthesize and has a high yield. However, one of the limitations of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine is its poor solubility, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine. One direction is to investigate the potential of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore the optimal dosage and administration route of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine to maximize its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine and to identify potential biomarkers for its efficacy. Overall, the research on 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine has the potential to lead to the development of novel therapies for various neurological disorders.

Synthesis Methods

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylpiperidine in the presence of a catalyst. The reaction produces 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine as a white solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine has been extensively studied in various in vitro and in vivo models. In vitro studies have shown that 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine has potent antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects. In vivo studies have demonstrated that 1-(4-chloro-3-nitrobenzoyl)-3-methylpiperidine can improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9-3-2-6-15(8-9)13(17)10-4-5-11(14)12(7-10)16(18)19/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMDTGBFOQCZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194945
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-nitrophenyl)(3-methylpiperidin-1-yl)methanone

CAS RN

346691-34-7
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346691-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(3-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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